Oxytocin, (4-ethyl-phe)(2)-

oxytocin receptor antagonist uterotonic assay pA₂

Oxytocin, (4-ethyl-phe)(2)- (CAS 24870-58-4) is a synthetic nonapeptide analogue of the endogenous neurohypophyseal hormone oxytocin, distinguished by the substitution of the native tyrosine residue at position 2 with 4-ethylphenylalanine. The CAS registry number 24870-58-4 refers to the compound without isomeric designation; the pure L-isomer carries CAS 3714-58-7 and the D-isomer CAS 87206-46-0, a stereochemical distinction that critically determines whether the compound functions as an oxytocin receptor antagonist (D-isomer) or a mixed inhibitor/agonist (L-isomer).

Molecular Formula C45H70N12O11S2
Molecular Weight 1019.2 g/mol
CAS No. 24870-58-4
Cat. No. B12723847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxytocin, (4-ethyl-phe)(2)-
CAS24870-58-4
Molecular FormulaC45H70N12O11S2
Molecular Weight1019.2 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC
InChIInChI=1S/C45H70N12O11S2/c1-6-24(5)37-44(67)51-28(14-15-34(47)58)40(63)53-31(19-35(48)59)41(64)55-32(45(68)57-16-8-9-33(57)43(66)54-29(17-23(3)4)39(62)50-20-36(49)60)22-70-69-21-27(46)38(61)52-30(42(65)56-37)18-26-12-10-25(7-2)11-13-26/h10-13,23-24,27-33,37H,6-9,14-22,46H2,1-5H3,(H2,47,58)(H2,48,59)(H2,49,60)(H,50,62)(H,51,67)(H,52,61)(H,53,63)(H,54,66)(H,55,64)(H,56,65)
InChIKeyUSPHIKQODZFOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxytocin, (4-ethyl-phe)(2)- (CAS 24870-58-4): Structural Identity and Procurement-Relevant Classification for the Modified Neurohypophyseal Peptide


Oxytocin, (4-ethyl-phe)(2)- (CAS 24870-58-4) is a synthetic nonapeptide analogue of the endogenous neurohypophyseal hormone oxytocin, distinguished by the substitution of the native tyrosine residue at position 2 with 4-ethylphenylalanine [1]. The CAS registry number 24870-58-4 refers to the compound without isomeric designation; the pure L-isomer carries CAS 3714-58-7 and the D-isomer CAS 87206-46-0, a stereochemical distinction that critically determines whether the compound functions as an oxytocin receptor antagonist (D-isomer) or a mixed inhibitor/agonist (L-isomer) [2]. This compound serves as both a pharmacological tool for probing oxytocin receptor structure–activity relationships and a progenitor scaffold from which clinically evaluated derivatives such as nacartocin ([2-p-ethylphenylalanine]deamino-6-carba-oxytocin) were developed [3].

Oxytocin, (4-ethyl-phe)(2)- (CAS 24870-58-4): Why In-Class Oxytocin Analogues Cannot Be Interchanged Without Loss of Functional Specificity


Position-2-modified oxytocin analogues exhibit functional divergence that depends exquisitely on the combination of stereochemistry (L vs. D), para-substituent identity (H, methyl, ethyl, O-alkyl), and backbone modification (disulfide vs. carba bridge, deamination) [1]. The D-p-ethylphenylalanine substitution in the target compound confers a pA₂ of 8.06 as a uterotonic antagonist on isolated rat uterus, while the deamino-carba analogue with the same p-ethyl substituent reaches pA₂ = 8.73—a nearly 5-fold potency difference arising solely from backbone engineering [2]. Conversely, the L-isomer of the p-ethylphenylalanine-substituted analogue functions as an in vitro uterotonic inhibitor but an in vivo agonist with prolonged action, demonstrating that even stereochemical inversion at a single position inverts the functional pharmacology [3]. These findings render generic substitution among in-class analogues scientifically invalid for any experiment requiring defined receptor activation or blockade.

Oxytocin, (4-ethyl-phe)(2)- (CAS 24870-58-4): Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Uterotonic Antagonist Potency of D-Isomer: Direct pA₂ Comparison Against p-Methyl, O-Ethyl, and Deamino-Carba Congeners on Isolated Rat Uterus

In a direct head-to-head comparison reported in US Patent 4,483,794, [2-D-p-ethylphenylalanine]oxytocin (Compound Ie, corresponding to the D-isomer of CAS 24870-58-4) exhibited a uterotonic antagonist pA₂ of 8.06 against oxytocin on isolated rat uterus [1]. The deamino-carba analogue carrying the same p-ethyl substituent (Compound Id) achieved pA₂ = 8.73, representing a 4.7-fold greater potency than the disulfide-bridged parent [1]. The O-ethyltyrosine congener (Compound Ib, pA₂ = 7.54) was 3.3-fold less potent than the p-ethylphenylalanine disulfide analogue, demonstrating that a carbon–carbon linked ethyl group on the aromatic ring provides superior antagonist potency compared to an oxygen-linked ethyl substituent [1]. The p-methyl analogue (Compound Ic) matched the p-ethyl analogue at pA₂ = 8.73 in the deamino-carba series, but direct potency data for [2-D-p-methylphenylalanine]oxytocin in the disulfide series were not reported in this dataset [1].

oxytocin receptor antagonist uterotonic assay pA₂ structure–activity relationship position-2 substitution

Stereochemical Functional Inversion: L-Isomer Is a Uterotonic Agonist In Vivo Whereas D-Isomer Is a Pure Antagonist—Quantitative Evidence from Hormonogene/Inhibitorogene Studies

Pala et al. (1992) synthesized and pharmacologically characterized Nᵅ-glycyl, diglycyl, and triglycyl derivatives of both [2-D-p-ethylphenylalanine]oxytocin and [2-L-p-ethylphenylalanine]oxytocin [1]. Analogs containing the D-configuration amino acid were shown to be weak uterotonic antagonists both in vitro and in vivo [1]. In contrast, analogs containing the L-configuration amino acid were inhibitors of uterotonic activity of oxytocin in vitro, but functioned as uterotonic agonists with prolonged effect in vivo [1]. The triglycyl L-isomer derivative additionally exhibited a prolonged time course of inhibitory action, consistent with a hormongene prodrug mechanism [1]. This stereochemistry-dependent functional inversion—from antagonist to agonist depending solely on the L vs D configuration at position 2—represents a qualitative pharmacological switch, not merely a potency shift.

stereochemistry–function relationship L vs D pharmacology in vivo uterotonic assay hormonogene inhibitorogene

Vascular Selectivity: [2-p-Ethylphenylalanine]oxytocin Exhibits Negligible Vasoconstrictor Activity Compared to Vasopressin and Attenuates Hormone-Induced Vascular Contraction

In a perfused isolated rat caudal artery preparation, [2-p-ethylphenylalanine]-oxytocin was shown to possess little or no direct constrictor effect and instead inhibited the vasoconstrictor response to oxytocin and vasopressin with a pA₂ in the range of 5.4–5.9 [1]. This contrasts sharply with the native hormones oxytocin and vasopressin, which are direct vasoconstrictors in this preparation [1]. The O-methyltyrosine and O-ethyltyrosine analogues of oxytocin and lysine vasopressin exhibited similar inhibitory profiles with pA₂ values of the same order (5.4–5.9) [1]. This vascular-sparing profile indicates that the p-ethylphenylalanine substitution at position 2 largely dissociates oxytocin receptor antagonism from vasopressin V1a receptor-mediated pressor activity, a selectivity feature relevant to both in vivo experimental design and therapeutic development.

vascular selectivity pressor activity V1a receptor caudal artery assay off-target profiling

Ethyl vs. Methyl Substituent Effect on Antagonist Potency: Ethyl Analogues Are More Potent than Methyl Analogues on Human and Rat Myometrium

Melin et al. (1981) systematically compared O-methyl, O-ethyl, and O-butyl analogues of oxytocin and vasopressin for inhibitory effects on isolated rat and human myometrial preparations [1]. Ethyl-analogues were consistently more powerful antagonists than methyl-analogues, while further prolongation of the alkyl chain to butyl diminished antagonistic properties [1]. Although this study examined O-alkyltyrosine rather than p-alkylphenylalanine substitutions, the rank order of alkyl chain length (ethyl > methyl > butyl) is consistent with the para-alkylphenylalanine SAR where p-ethyl substitution yields pA₂ = 8.06–8.73 (depending on backbone) compared to the 2-unsubstituted phenylalanine analogue which exhibits lower antagonist potency [2]. This class-level SAR supports the selection of the p-ethyl substituent as the optimal alkyl group for maximizing antagonist potency at the oxytocin receptor.

alkyl chain length antagonist potency human myometrium O-alkylation structure–activity relationship

Natriuretic Activity of the p-Ethylphenylalanine Scaffold: Nacartocin (Deamino-Carba L-Isomer) Is Approximately Three Times More Potent than Native Oxytocin

Nacartocin, chemically defined as [2-p-ethylphenylalanine]deamino-6-carba-oxytocin (the L-isomer), was demonstrated to be almost three times more potent than oxytocin as a natriuretic agent in anesthetized rats [1]. The enhanced natriuretic effect was mechanistically attributed to inhibition of tubular sodium resorption rather than hemodynamic changes [1]. In conscious rats, nacartocin produced a slight but prolonged increase in blood pressure, whereas in anesthetized rats it decreased blood pressure via a reduction in total peripheral resistance greater than that observed after oxytocin administration [1]. In cats, nacartocin at intravenous doses of 0.05–10 μg/kg caused a several-fold increase in sodium excretion with only slight enhancement of potassium excretion, confirming a specific natriuretic action across species . This represents a functional gain-of-activity relative to the native hormone that is directly attributable to the combined p-ethylphenylalanine, deamino, and carba modifications.

natriuresis renal pharmacology nacartocin tubular sodium resorption hemodynamics

Prolonged Duration of Antagonistic Action: p-Ethyl vs. p-Methyl and O-Alkyl Substituents Confer Extended In Vivo Inhibitory Half-Life

Chan et al. (1987) demonstrated that p-alkylphenylalanine substitution at position 2, in combination with D-stereochemistry and the [Pen¹] scaffold, confers prolonged anti-OT activity in vivo [1]. In their study, [Pen¹,Phe(Et)²,Thr⁴,Orn⁸]OT and its D-stereoisomer [Pen¹,D-Phe(Et)²,Thr⁴,Orn⁸]OT were compared for in vitro anti-OT potency (pA₂) and in vivo duration of inhibitory action (expressed as recovery t₁/₂) [1]. The results revealed that alkylation of the aromatic ring and D-stereoisomerism produce nonparallel effects on potency versus duration, with long-acting antagonists exhibiting a delayed peak inhibitory action, supporting the hypothesis that potency and duration have different conformational structure requirements [1]. While this study employed the Pen¹ scaffold rather than the simpler oxytocin backbone, the p-ethylphenylalanine substitution was identified as a key determinant of prolonged action, consistent with earlier findings from the same group where O-alkyl-Tyr² and p-alkyl-Phe² substitutions conferred prolonged action in both isolated rat uterus and term pregnant rat assays [2].

duration of action prolonged antagonism in vivo recovery half-life Pen1 scaffold D-stereoisomer

Oxytocin, (4-ethyl-phe)(2)- (CAS 24870-58-4): Evidence-Backed Research and Industrial Application Scenarios


In Vitro Uterotonic Antagonism Studies Requiring a Disulfide-Bridged Oxytocin Scaffold with Defined Antagonist Potency

Investigators studying oxytocin receptor pharmacology on isolated uterine smooth muscle preparations should procure the D-isomer of CAS 24870-58-4 (CAS 87206-46-0) when a disulfide-bridged antagonist scaffold is required. With a pA₂ of 8.06 against oxytocin on isolated rat uterus, this compound provides a defined antagonist potency benchmark that is 3.3-fold more potent than the O-ethyltyrosine analogue (pA₂ = 7.54) but 4.7-fold less potent than the deamino-carba variant (pA₂ = 8.73), enabling researchers to select the appropriate scaffold based on the metabolic stability requirements of their experimental system [1]. The disulfide bridge renders the compound susceptible to reductases and isomerases present in biological matrices, making it preferable for acute in vitro assays where metabolic integrity is maintained by experimental conditions rather than backbone engineering.

Stereochemical Probe for Oxytocin Receptor Activation vs. Blockade in Ex Vivo or In Vivo Pharmacology

The L-isomer (CAS 3714-58-7) and D-isomer (CAS 87206-46-0) of [2-p-ethylphenylalanine]oxytocin constitute a matched stereochemical pair for dissecting oxytocin receptor signaling. The D-isomer acts as a pure antagonist in both in vitro and in vivo uterotonic assays, while the L-isomer functions as an in vitro inhibitor but an in vivo agonist with prolonged effect [2]. This functional inversion provides a powerful experimental tool for studies requiring pharmacological differentiation between oxytocin receptor blockade and activation within the same chemical scaffold, particularly in whole-animal experiments where the L-isomer's in vivo agonism may unmask receptor reserve or tissue-specific coupling efficiency.

Lead Scaffold for Natriuretic Peptide Development Targeting Renal Tubular Sodium Resorption

Research groups developing natriuretic agents based on the oxytocin pharmacophore can use the [2-p-ethylphenylalanine]oxytocin scaffold as a starting point for medicinal chemistry optimization. Nacartocin, the deamino-carba L-isomer derivative, is approximately three times more potent than oxytocin as a natriuretic agent, with the effect primarily attributed to inhibition of tubular sodium resorption [3]. Blood pressure effects are context-dependent: nacartocin decreases total peripheral resistance in anesthetized animals but produces a slight prolonged pressor response in conscious animals, indicating a hemodynamic profile that differs qualitatively from native oxytocin [3]. This evidence supports procurement of the L-isomer of CAS 24870-58-4 as an intermediate for synthesizing nacartocin-like compounds for renal pharmacology research.

Vascular Pharmacology Experiments Requiring Oxytocin Receptor Modulation Without Direct Vasoconstriction

For studies investigating oxytocin receptor function in isolated vascular preparations, [2-p-ethylphenylalanine]-oxytocin is the preferred tool compound over native oxytocin because it exhibits negligible direct vasoconstrictor activity on the rat caudal artery while retaining the capacity to inhibit hormone-induced vasoconstriction (pA₂ = 5.4–5.9) [4]. This vascular-sparing profile eliminates the confounding direct pressor effect that would otherwise complicate the interpretation of oxytocin receptor-mediated modulation of vascular tone. The compound is particularly suited for experiments where the experimental endpoint is inhibition of endogenous or exogenous agonist-induced contraction rather than direct receptor activation.

Quote Request

Request a Quote for Oxytocin, (4-ethyl-phe)(2)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.